molecular formula C10H8Cl2N2 B6747498 1-(2,5-dichlorobenzyl)-1H-imidazole

1-(2,5-dichlorobenzyl)-1H-imidazole

Cat. No.: B6747498
M. Wt: 227.09 g/mol
InChI Key: ZTCIPZKGDKOERX-UHFFFAOYSA-N
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Description

1-(2,5-dichlorobenzyl)-1H-imidazole is an organic compound with the molecular formula C 10 H 8 Cl 2 N 2 and a molecular weight of 227.09 g/mol . Its structure features an imidazole ring substituted at the 1-position with a 2,5-dichlorobenzyl group. This places it within a family of substituted imidazoles known for their significance in medicinal chemistry research. While specific biological data for this compound is not available in the public domain, structurally similar molecules, particularly those containing a benzimidazole core, have demonstrated a wide range of promising pharmacological activities in scientific studies. These activities include potent antibacterial effects against strains like Staphylococcus aureus and Mycobacterium smegmatis , as well as antifungal activity against Candida albicans . Some related compounds have also been investigated for their antitubercular properties, with studies indicating that certain 1H-benzo[d]imidazole derivatives target the MmpL3 transporter in Mycobacterium tuberculosis , a key mechanism for inhibiting cell wall synthesis . Furthermore, other analogs have shown potential as anticancer agents in screening studies . This compound serves as a valuable building block and intermediate for researchers in organic synthesis and drug discovery, enabling the exploration of new chemical space and the development of novel bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-9-1-2-10(12)8(5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCIPZKGDKOERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The alkylation proceeds via an SN2 mechanism, where the imidazole’s nucleophilic nitrogen attacks the electrophilic benzylic carbon of 2,5-dichlorobenzyl chloride. A base, such as potassium carbonate or sodium hydroxide, neutralizes the generated HCl, shifting the equilibrium toward product formation. Stoichiometric excess of imidazole (1.2–1.5 equivalents) is typically employed to minimize di-alkylation byproducts.

Solvent Systems and Catalysts

Dimethylformamide (DMF) is widely used as a polar aprotic solvent due to its ability to stabilize ionic intermediates and enhance reaction rates. Phase-transfer catalysts like PEG-600 improve mass transfer in heterogeneous systems, particularly when inorganic bases (e.g., NaOH flakes) are used. Alternative solvents such as acetonitrile or toluene may be substituted depending on the substrate’s solubility.

Table 1: Alkylation Reaction Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF50–55478
NaOH flakesDMF110–115492
NaHTHFReflux665

Data adapted from methodologies in and.

Multi-Component Condensation Approaches

While less common for monosubstituted imidazoles, multi-component reactions (MCRs) offer a one-pot alternative for constructing the imidazole ring and benzyl group simultaneously.

Trichloromelamine-Promoted Synthesis

A solvent-free condensation of 2,5-dichlorobenzaldehyde, ammonium acetate, and a diketone precursor in the presence of trichloromelamine (TCM) generates the imidazole core via cyclodehydration. TCM acts as a dual acid catalyst and chlorine source, enabling reactions at 110°C with 87% yield within 1 hour.

2,5-Dichlorobenzaldehyde+Ammonium AcetateTCMThis compound\text{2,5-Dichlorobenzaldehyde} + \text{Ammonium Acetate} \xrightarrow{\text{TCM}} \text{this compound}

Limitations and Byproduct Formation

MCRs risk forming regioisomers or over-oxidized products. For example, competing pathways may yield 2,4,5-trisubstituted imidazoles unless stoichiometry and catalyst loading are tightly controlled.

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevated temperatures (110–115°C) significantly enhance reaction rates and yields in DMF-based systems. However, prolonged heating beyond 4 hours promotes degradation, necessitating precise thermal monitoring.

Base Selection

Caustic soda flakes (NaOH) outperform carbonate bases in DMF due to superior solubility and deprotonation efficiency. In contrast, K₂CO₃ is preferred in THF for milder conditions.

Purification and Characterization Techniques

Recrystallization Protocols

Crude products are purified via recrystallization from toluene or acetone, achieving >99% purity. Toluene’s high boiling point (110°C) facilitates slow crystallization, yielding larger, purer crystals.

Analytical Validation

Melting point analysis (e.g., 131–133°C) and HPLC-MS are standard for confirming structural integrity. NMR spectra exhibit characteristic imidazole proton singlet at δ 7.2–7.5 ppm and benzylic CH₂ resonance at δ 5.1 ppm.

Industrial-Scale Production Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact. Patent data indicate >80% solvent reuse in batch processes.

Continuous Flow Systems

Microchannel reactors improve safety and yield in exothermic benzyl chloride synthesis steps, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorobenzyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Substituted imidazole derivatives.

    Oxidation Reactions: Imidazole N-oxides.

    Reduction Reactions: Dihydroimidazole derivatives.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Pattern Biological Activity/Synopsis Synthesis Yield/Purity Reference
1-(2,5-Dichlorobenzyl)-1H-imidazole C₁₀H₈Cl₂N₂ 2,5-dichlorobenzyl Antifungal potential (inferred) 59% yield, >98% purity
Isoconazole C₁₈H₁₅Cl₃N₂O 2,6-dichlorobenzyl, ethoxy-dichlorophenyl Antifungal (clinically used) N/A
Miconazole Impurity G C₁₈H₁₄Cl₄N₂O 2,5-dichlorobenzyl, 2,4-dichlorophenyl Byproduct in miconazole synthesis N/A
1-(2-(3-Bromophenyl)-2-((2,5-dichlorobenzyl)oxy)ethyl)-1H-imidazole (6b) C₁₈H₁₅BrCl₂N₂O 2,5-dichlorobenzyloxy, 3-bromophenyl Cytotoxic (IC₅₀ = 12.3 µM vs. MCF-7 cells) 65% yield
1-(2-((2,4-Dichlorobenzyl)oxy)-2-(2,5-dichlorophenyl)ethyl)-1H-imidazole C₁₈H₁₄Cl₄N₂O 2,4-dichlorobenzyloxy, 2,5-dichlorophenyl Not reported (structural analogue) N/A

Key Observations:

Chlorine Substitution Patterns: The 2,5-dichlorobenzyl group in the target compound differs from isoconazole’s 2,6-dichlorobenzyl group, which alters steric hindrance and electronic distribution. This likely affects binding to cytochrome P450 enzymes, a target in antifungal activity .

Functional Group Additions :

  • Compound 6b incorporates a 3-bromophenyl group and an ether linkage, enhancing cytotoxicity against MCF-7 cells. This suggests that extended aromatic systems improve anticancer activity .

Spectroscopic and Computational Comparisons

  • Miconazole derivatives show distinct shifts for benzyl protons (δ 4.28–4.85 ppm) due to electron-withdrawing chlorine effects .
  • DFT Studies :

    • The B3LYP functional reliably predicts molecular geometries and electronic properties for imidazole derivatives, as validated for isoconazole and bifonazole . Such methods could model the target compound’s dipole moment and HOMO-LUMO gaps, critical for understanding reactivity .

Q & A

Q. What are the established synthetic routes for 1-(2,5-dichlorobenzyl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation of imidazole with 2,5-dichlorobenzaldehyde in the presence of a base, followed by cyclization . Optimization strategies include:

  • Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions to avoid decomposition.
  • Base selection : Alkaline bases like K₂CO₃ enhance nucleophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve yield . A comparative table of reaction conditions and yields is recommended:
BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF8072
NaHTHF6065
NaOHEtOHReflux58

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 253.02 for C₁₀H₇Cl₂N₂⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

DFT methods (e.g., B3LYP/6-311+G(d,p)) model:

  • Electron density distribution : Identifies nucleophilic/electrophilic sites (e.g., imidazole N-atoms as electron-rich centers) .
  • Thermochemical stability : Atomization energy deviations <2.4 kcal/mol when using hybrid functionals with exact-exchange terms .
  • Example workflow:

Geometry optimization using B3LYP.

Frequency analysis to confirm minima.

Natural Bond Orbital (NBO) analysis for charge transfer insights .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Comparative bioassays : Standardize protocols (e.g., MIC for antimicrobial activity) across labs to isolate variables like solvent effects .
  • Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., Cl position) with activity using analogs (Table 1):
DerivativeCl PositionIC₅₀ (µM)Target
2,4-Dichloro2,412.3CYP450 3A4
2,5-Dichloro 2,5 8.7 CYP450 3A4
3,5-Dichloro3,518.9CYP450 3A4
  • In silico docking : Use AutoDock Vina to validate binding modes with targets (e.g., cytochrome P450) and reconcile disparities .

Q. How can molecular docking studies be designed to investigate the interaction between this compound and potential enzyme targets like cytochrome P450?

  • Protein preparation : Retrieve PDB structures (e.g., 3UA9 for CYP3A4) and remove water/ligands.
  • Ligand parameterization : Assign Gasteiger charges and optimize torsions .
  • Grid box setup : Center on heme Fe (coordinates x=15.2, y=42.7, z=8.1) with 20 Å dimensions.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., ketoconazole, ΔG = −9.8 kcal/mol) .

Methodological Notes

  • Contradiction mitigation : Cross-reference experimental data with computational models (e.g., DFT-predicted reactivities vs. observed reaction yields) .
  • Biological assay standardization : Include positive controls (e.g., fluconazole for antifungal tests) and replicate experiments (n ≥ 3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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